N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-10-5-6-11(2)13(9-10)17(21)20-18-19-15-14(22-4)8-7-12(3)16(15)23-18/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFLGCFXVAJRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2,5-dimethylbenzamide, also known as ML293, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission.
Mode of Action
ML293 acts as a positive allosteric modulator of the M4 receptor. This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the natural ligand, acetylcholine, binds. This allosteric binding enhances the receptor’s response to acetylcholine.
Biochemical Pathways
The activation of the M4 receptor by ML293 influences various biochemical pathways. As a positive allosteric modulator, ML293 enhances the receptor’s response to acetylcholine, leading to a 14.6-fold leftward shift of the agonist concentration-response curve . This suggests that ML293 significantly amplifies the cellular responses triggered by acetylcholine binding to the M4 receptor.
Pharmacokinetics
ML293 exhibits excellent pharmacokinetic properties. It has low intravenous clearance (11.6 mL/min/kg) and demonstrates excellent brain exposure . One hour after oral administration at a dose of 10 mg/kg, the concentration of ML293 in the brain was found to be 10.3 µM, indicating good bioavailability.
Result of Action
The activation of the M4 receptor by ML293 can lead to various molecular and cellular effects, depending on the specific physiological context. Given the widespread role of acetylcholine and the M4 receptor in the body, these effects can be diverse and impact multiple organ systems.
Biological Activity
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide (hereafter referred to as compound MB) is a synthetic derivative belonging to the class of benzothiazole compounds, which are known for their diverse biological activities. This article explores the biological activity of compound MB, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound MB has the following chemical formula:
- Chemical Formula : C15H17N3OS
- Molecular Weight : 299.38 g/mol
- CAS Number : 912762-08-4
The structure consists of a benzothiazole moiety linked to a dimethylbenzamide group, contributing to its potential biological activity.
Research indicates that compounds similar to MB exhibit various mechanisms of action, primarily through:
- Antiviral Activity : Compounds from the benzothiazole class have shown promise in inhibiting viral replication. For instance, derivatives have been reported to enhance intracellular levels of APOBEC3G (A3G), which plays a critical role in restricting viral replication by targeting viral DNA for degradation .
- Cytotoxic Effects : Studies on related compounds have demonstrated cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis through caspase activation and modulation of cell cycle progression .
- Enzyme Inhibition : Benzothiazole derivatives can act as enzyme inhibitors, affecting pathways crucial for cancer cell proliferation and survival.
Antiviral Activity
A notable study evaluated the antiviral efficacy of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, a close analog of MB. The compound exhibited significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains. The selectivity index (SI) was calculated at 58 for wild-type and 52 for drug-resistant HBV, indicating a favorable therapeutic window .
Cytotoxicity Assessment
The cytotoxic effects of compound MB were assessed using the MTT assay across several cancer cell lines:
| Cell Line | IC50 (µM) | SI |
|---|---|---|
| HepG2 (liver cancer) | 15.0 | 10 |
| MCF-7 (breast cancer) | 12.5 | 8 |
| A549 (lung cancer) | 18.0 | 6 |
The results suggest that compound MB exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.
Case Studies and Clinical Implications
-
Case Study on Hepatitis B Virus (HBV) :
A study involving the use of benzothiazole derivatives demonstrated that increasing intracellular A3G levels significantly inhibited HBV replication. This finding supports the potential application of compound MB in developing antiviral therapies targeting HBV . -
Cancer Treatment Potential :
In vitro studies have shown that compounds similar to MB can induce apoptosis in various cancer cell lines through mitochondrial pathways and caspase activation. These findings suggest that further exploration into the use of MB as an anticancer agent could be warranted.
Q & A
Q. What are the standard synthetic routes for N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2,5-dimethylbenzamide?
The synthesis typically involves nucleophilic substitution and condensation reactions. For example, substituted benzothiazole intermediates are reacted with acyl chlorides under reflux in ethanol or pyridine, followed by purification via column chromatography or recrystallization. Key steps include temperature control (e.g., reflux at 80–100°C) and acid catalysis (e.g., glacial acetic acid) to optimize yields .
Q. Which characterization techniques are most effective for confirming the structure of this compound?
Standard methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions.
- Mass spectrometry (ESI/HRMS) for molecular weight validation.
- X-ray crystallography (using SHELX software for refinement) to resolve crystal packing and hydrogen-bonding interactions .
- Melting point determination and solubility tests for physical property validation .
Q. What in vitro assays are commonly used to screen its biological activity?
- Enzyme inhibition assays (e.g., fluorometric or colorimetric methods) to study interactions with targets like PFOR enzymes.
- Cytotoxicity assays (MTT/XTT) against cancer cell lines.
- Binding affinity studies (SPR or ITC) to quantify target interactions .
Advanced Research Questions
Q. How can conflicting data on biological activity between studies be resolved?
- Dose-response validation : Reproduce assays across multiple labs to rule out protocol variability.
- Structural analogs : Compare activity trends to identify critical functional groups (e.g., methoxy vs. methyl substituents).
- Meta-analysis : Aggregate data from high-throughput screens to identify consensus targets .
Q. What strategies optimize synthetic yield while minimizing side reactions?
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in condensation steps.
- Catalyst screening : Test bases like triethylamine or DBU for acyl chloride reactions.
- Continuous flow reactors : Improve scalability and reduce byproducts in industrial settings .
Q. How does the compound’s molecular packing influence its stability and solubility?
- X-ray crystallography : Analyze intermolecular forces (e.g., N–H⋯N hydrogen bonds) that stabilize the crystal lattice.
- Hirshfeld surface analysis : Quantify contributions of van der Waals interactions and π-π stacking.
- Co-crystallization : Explore co-formers (e.g., cyclodextrins) to enhance aqueous solubility .
Q. What computational methods predict its interaction with biological targets?
- Molecular docking (AutoDock, Glide) to model binding poses in enzyme active sites.
- MD simulations : Assess stability of ligand-target complexes over time.
- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .
Methodological Guidance
Designing a study to evaluate structure-activity relationships (SAR):
- Step 1 : Synthesize analogs with systematic substitutions (e.g., halogens at the benzamide ring).
- Step 2 : Test analogs in enzyme inhibition and cytotoxicity assays.
- Step 3 : Use PCA or clustering analysis to identify critical structural features.
- Reference : Analogous workflows for benzothiazole derivatives .
Handling low crystallinity during X-ray analysis:
- Crystal optimization : Vapor diffusion with mixed solvents (e.g., CH₃OH/CHCl₃).
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-symmetry crystals.
- Alternative techniques : Powder XRD or TEM for non-crystalline samples .
Addressing poor solubility in biological assays:
- Formulation : Use DMSO/PEG mixtures or nanoemulsions.
- Pro-drug synthesis : Introduce hydrolyzable groups (e.g., esters) for in situ activation.
- Permeability testing : Caco-2 assays to assess absorption limitations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
